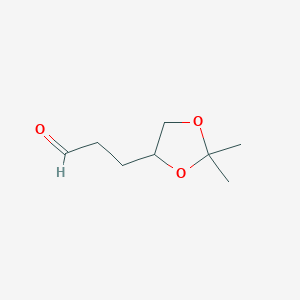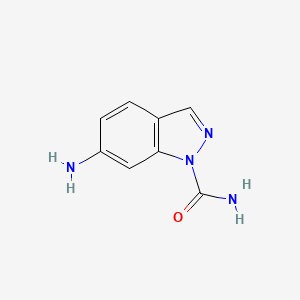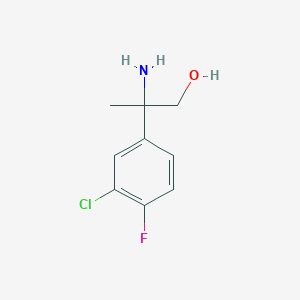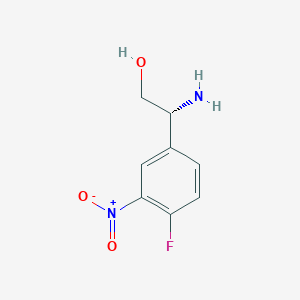
(r)-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. The compound features a fluoro and nitro group attached to a phenyl ring, which is further connected to an aminoethanol moiety. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce the nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amination: The resulting compound is subjected to amination with an appropriate reagent to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The amino group can be oxidized to form corresponding oxides or imines.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluoro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.
Medicine
In medicine, ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol is investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in various production processes.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The nitro group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol
- ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
- ®-2-Amino-2-(4-iodo-3-nitrophenyl)ethan-1-ol
Uniqueness
Compared to its analogs, ®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol exhibits unique properties due to the presence of the fluoro group. This group imparts specific electronic and steric effects, influencing the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C8H9FN2O3 |
|---|---|
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(4-fluoro-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9FN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
Clave InChI |
PPUQYNNVAUIWPF-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])F |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



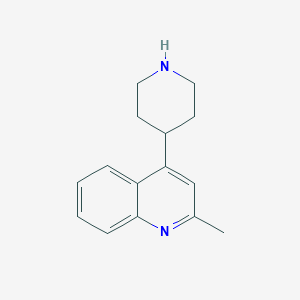


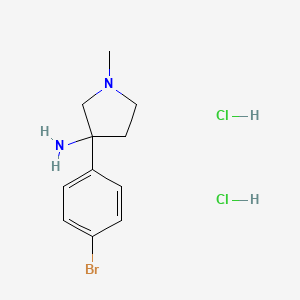
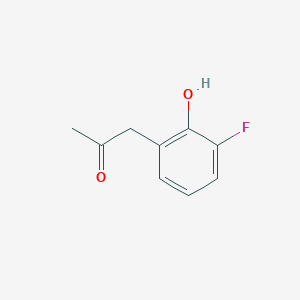
![O-[2-(3-Methoxyphenyl)ethyl]hydroxylamine](/img/structure/B13596876.png)


